BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and Chemical Properties of Substituted
lodo-Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Ethyl 2-(4-iodo-3-methyl-1H-
Compound Name:
pyrazol-1-yl)acetate

CAS No.: 1354704-28-1

Cat. No.: B3047135

Get Quote

Introduction: The Strategic Value of the lodo-
Pyrazole Scaffold

In modern drug discovery, the pyrazole ring acts as a privileged scaffold, often serving as a
bioisostere for phenyl or heteroaryl rings to optimize lipophilicity and metabolic stability.[1][2]
The introduction of an iodine substituent transforms this stable heterocycle into a highly
versatile functional handle.

Substituted iodo-pyrazoles are not merely intermediates; they are "chemical chameleons” that
offer two distinct strategic advantages:

» Synthetic Utility: The C—I bond is the most reactive among halo-pyrazoles for palladium-
catalyzed cross-coupling, enabling rapid library generation.

e Molecular Recognition: The iodine atom acts as a potent halogen bond donor (Lewis acid),
capable of forming specific, directional interactions with carbonyl oxygens or backbone
nitrogens in protein active sites—a feature increasingly exploited in rational drug design.
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Physical Properties

The physicochemical profile of iodo-pyrazoles is dominated by the polarizability of the iodine
atom and the amphoteric nature of the pyrazole ring.

Physicochemical Metrics

The following table summarizes the core physical data for the parent compound, 4-iodo-1H-
pyrazole, which serves as the baseline for substituted derivatives.

Property Value | Range Notes

] High atom economy relative to
Molecular Weight 193.97 g/mol o
reactivity.[3]

] ] Solid at room temperature;
Melting Point 108 — 110 °C )
stable crystalline form.

Significantly more lipophilic

than pyrazole (LogP ~0.2),
Lipophilicity (LogP) ~1.7 py. (Log )

enhancing membrane

permeability.

Moderately soluble in water;
Solubility (LogS) -1.60 (mol/L) highly soluble in DCM, DMSO,
MeOH.

] ] lodine (-1 effect) lowers basicity
pKa (Conjugate Acid) ~1.5-2.0 (Est.) )
relative to pyrazole (pKa 2.5).

lodine increases NH acidity,
pKa (NH Acidity) ~13.5 (Aq.) / 27.0 (MeCN) facilitating deprotonation for N-
alkylation.

Structural & Electronic Characteristics

« Bond Lengths: The C—I bond length is approximately 2.08 A, significantly longer than C—Br
or C—Cl, contributing to its lability in oxidative addition steps.
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o Crystallographic Packing: Unlike 4-chloro- and 4-bromo-pyrazoles which form trimeric
hydrogen-bonded clusters, 4-iodo-pyrazole crystallizes in catemeric (chain-like) networks.[4]
[5] This is driven by the interplay between hydrogen bonding (NH---N) and weak halogen
bonding interactions.[6]

e The Sigma-Hole: The iodine atom exhibits a pronounced region of positive electrostatic
potential (the

-hole) on the extension of the C—I bond axis. This feature allows the iodine to act as a Lewis
acid in Halogen Bonding (XB) interactions (See Section 4).

Chemical Reactivity & Synthesis

The reactivity of iodo-pyrazoles is defined by the position of the iodine (C3, C4, or C5) and the
protecting group on the nitrogen.

Synthetic Workflows: Accessing the Scaffold

Direct iodination is the most common route to 4-iodo-pyrazoles, while C5-iodo derivatives
typically require lithiation strategies.

Method A: Electrophilic lodination (C4-Selective)
e Reagents:

| Ceric Ammonium Nitrate (CAN) or NIS / TFA.

o Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring directs
the electrophile (

) to the C4 position.

o Scope: Works well for electron-rich and neutral pyrazoles.
Method B: Lithiation / Trapping (C5-Selective)

e Reagents:
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-BuLi/ THF /

, followed by

e Mechanism: Directed ortho-metallation (DoM) or deprotonation of the most acidic C5-proton
(if N1 is blocked).

e Scope: Essential for synthesizing 5-iodo-pyrazoles, which are otherwise difficult to access.
Cross-Coupling Capabilities
The C—I bond in pyrazoles is highly activated for transition-metal catalysis.

e Suzuki-Miyaura: Standard coupling with boronic acids. 4-iodo-pyrazoles couple under milder
conditions than their bromo-counterparts.

e Sonogashira: Facile coupling with terminal alkynes.

e Buchwald-Hartwig: C—N bond formation to create amino-pyrazoles.

Experimental Protocol: Suzuki Coupling of 4-lodo-1H-Pyrazole

This protocol is a self-validating system for synthesizing 4-aryl-pyrazoles.
¢ Reagents: 4-lodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(5 mol%),
(3.0 equiv).

o Solvent: Dioxane : Water (4:1 v/v). Degassing is critical to prevent homocoupling.
e Procedure:

o Charge a reaction vial with solid reagents.

o Add degassed solvent mixture under Argon flow.

o Seal and heat to 80-90 °C for 4—6 hours.
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o Validation: Monitor by TLC (EtOAc/Hexane). The starting iodide (

) should disappear, replaced by a fluorescent product spot.

o Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in synthetic pathways based on the reagents
used (Electrophilic vs. Lithiation) and the subsequent utility of the C-1 bond.

Halogen Bonding
(Drug Design)

NIS or I2/CAN EAS Mechanism
(Electrophilic)

4-lodo-Pyrazole
(C4-Selective)

Sonogashira
1H-Pyrazole (Alkyne Link)
Scaffold
1. n-BuLi (-78°C) Lithiation
2. 12 (Quench)

5-lodo-Pyrazole
(C5-Selective)

> Suzuki Coupling

(C-C Bond)

Click to download full resolution via product page

Caption: Divergent synthetic pathways for regioselective iodination and downstream
applications.

The "lodine Effect” in Drug Design
Halogen Bonding (XB)

In medicinal chemistry, the iodine atom is not merely a steric placeholder. It engages in
Halogen Bonding, a non-covalent interaction where the iodine acts as an electrophile (donor)
and a protein residue (backbone carbonyl O, His-imidazole N) acts as a nucleophile (acceptor).

e Mechanism: The electron density on the iodine is anisotropic. While the equatorial belt is
electron-rich (repulsive), the axial tip (opposite the C-1 bond) is electron-deficient (positive
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-hole).

o Strength: C—I---O interactions can approach the strength of weak hydrogen bonds (1-5
kcal/mol).

 Directionality: Highly linear (

), allowing for precise geometric constraints in ligand binding.

Metabolic Stability

Substituting a phenyl ring with an iodo-pyrazole can block metabolic "soft spots.” The C-I bond
is generally robust against Phase | oxidative metabolism (CYP450), unlike C—H bonds which
are prone to hydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pdf.benchchem.com/32/A_Comparative_Guide_to_the_Iodination_of_Pyrazoles_for_Researchers_and_Drug_Development_Professionals.pdf
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01103e
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodopyrazole
https://pdfs.semanticscholar.org/b5d6/37e4517b7a43f462893782abeb57d9969ddd.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_4_Iodopyrazole_in_Suzuki_Coupling_Reactions.pdf
https://www.benchchem.com/product/b3047135?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. img01.pharmablock.com [img0l1.pharmablock.com]

2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR
studies - PMC [pmc.ncbi.nim.nih.gov]

3. chemimpex.com [chemimpex.com]

4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5. mdpi.com [mdpi.com]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
7. pdf.benchchem.com [pdf.benchchem.com]

8. Exercise in 1l-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and
cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E
[pubs.rsc.org]

9. 4-lodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nim.nih.gov]
10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Physical and Chemical Properties of Substituted lodo-
Pyrazoles: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3047135/docs#physical-and-chemical-properties-of-
substituted-iodo-pyrazoles-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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